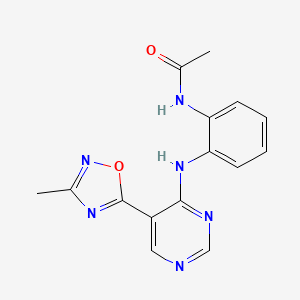

N-(2-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)phenyl)acetamide

Description

N-(2-((5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)phenyl)acetamide is a heterocyclic compound featuring a pyrimidine core linked to a 3-methyl-1,2,4-oxadiazole moiety and an acetamide-substituted aniline ring. This structure combines pharmacophoric elements known for diverse biological activities, including kinase inhibition and antimicrobial effects. The 1,2,4-oxadiazole ring enhances metabolic stability and bioavailability, while the pyrimidine scaffold provides a platform for intermolecular interactions, such as hydrogen bonding and π-π stacking .

Properties

IUPAC Name |

N-[2-[[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6O2/c1-9-18-15(23-21-9)11-7-16-8-17-14(11)20-13-6-4-3-5-12(13)19-10(2)22/h3-8H,1-2H3,(H,19,22)(H,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPXPNBZCFOBYSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CN=CN=C2NC3=CC=CC=C3NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. The structural components of this compound suggest various mechanisms of action, which will be explored through available literature and research findings.

Chemical Structure and Properties

The compound can be broken down into several key functional groups:

- Oxadiazole moiety : Known for its broad spectrum of biological activities, including anti-inflammatory and antimicrobial properties .

- Pyrimidine ring : Often associated with nucleic acid interactions and has been utilized in various pharmaceuticals.

- Aromatic amine : This group can influence the compound's reactivity and biological interactions.

The molecular formula for this compound is C15H16N4O2, with a molecular weight of approximately 284.32 g/mol.

Antitumor Activity

Research indicates that compounds containing oxadiazole and pyrimidine derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies : A study reported that similar oxadiazole derivatives showed IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against specific cancer cell lines . This suggests that the oxadiazole component may enhance the antitumor activity of the compound.

Antimicrobial Properties

The presence of the oxadiazole moiety has been linked to antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially explained by its structure:

- Oxadiazole Ring : Contributes to both antitumor and antimicrobial activities.

- Pyrimidine Component : Enhances interaction with biological targets such as DNA or RNA.

- Acetamide Group : May improve solubility and bioavailability.

Case Study 1: Antitumor Efficacy

In a recent study, a series of oxadiazole-pyrimidine derivatives were synthesized and tested for their cytotoxic effects on human glioblastoma cells. The results indicated that compounds similar to this compound exhibited significant apoptosis induction at concentrations as low as 10 µM .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics, indicating a promising avenue for further development in antimicrobial therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural analogues and their properties:

Key Observations:

Compound 28 () uses a trifluoromethylpyrazole instead of pyrimidine, enhancing metabolic stability and lipophilicity .

Biological Activity Trends: Cephalosporin derivatives (e.g., 16e) prioritize antibacterial activity, while oxadiazole-thiadiazole hybrids () focus on central nervous system targets .

Synthetic Challenges :

- Low yields in cephalosporin synthesis (2% for 16e) highlight difficulties in functionalizing bicyclic cores .

- The target compound’s pyrimidine-oxadiazole linkage may require optimized coupling conditions to avoid side reactions .

Pharmacokinetic and Physicochemical Properties

- Metabolic Stability : 1,2,4-Oxadiazole rings resist oxidative metabolism, as demonstrated in pyrazole derivatives () and anti-hypersensitivity agents () .

- Solubility : BG16149’s thiophene substitution may enhance aqueous solubility relative to the target compound’s methyl-oxadiazole .

Research Implications

The structural versatility of 1,2,4-oxadiazole-pyrimidine hybrids positions them as promising candidates for drug discovery. Future studies should prioritize:

- Target Identification : Screening against kinase or microbial targets to validate hypothesized mechanisms.

- Synthetic Optimization : Improving yields via catalytic amidation or microwave-assisted synthesis.

- ADMET Profiling : Comparative studies on bioavailability and toxicity relative to analogues like BG16149 and Compound 28 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.